4-Methylisoquinoline-1,6-diamine
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Overview
Description
4-Methylisoquinoline-1,6-diamine is a heterocyclic aromatic organic compound It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisoquinoline-1,6-diamine can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions . These reactions typically require strong acids or bases as catalysts and are prone to forming isomers and side products.
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of coal tar as a raw material. The process includes fractional crystallization and selective extraction techniques to isolate the desired compounds . Advances in green chemistry have also led to the development of catalyst-free processes in water, which are more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Methylisoquinoline-1,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions can be performed using bromine or chlorine in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in nitrobenzene.
Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications .
Scientific Research Applications
4-Methylisoquinoline-1,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Industry: The compound is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-Methylisoquinoline-1,6-diamine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interact with DNA, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Isoquinoline: A structural isomer of quinoline, used in the synthesis of various alkaloids.
1,2,3,4-Tetrahydroisoquinoline: Known for its diverse biological activities against pathogens and neurodegenerative disorders.
Uniqueness: 4-Methylisoquinoline-1,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
918812-89-2 |
---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-methylisoquinoline-1,6-diamine |
InChI |
InChI=1S/C10H11N3/c1-6-5-13-10(12)8-3-2-7(11)4-9(6)8/h2-5H,11H2,1H3,(H2,12,13) |
InChI Key |
NBILLUNHXMRDDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C2=C1C=C(C=C2)N)N |
Origin of Product |
United States |
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